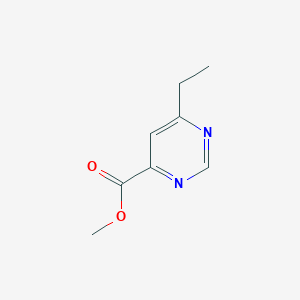

Methyl 6-ethylpyrimidine-4-carboxylate

Description

Methyl 6-ethylpyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine backbone substituted with an ethyl group at the 6-position and a methyl ester at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry and materials science due to their structural versatility and bioactivity. For instance, Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 264606-77-1) shares a similar ester-functionalized pyrimidine core but differs in substituents, highlighting the impact of functional group variations on physicochemical properties .

Properties

IUPAC Name |

methyl 6-ethylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-6-4-7(8(11)12-2)10-5-9-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFOULOXFBCUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following pyrimidine carboxylate analogues are compared based on substituent effects:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in enhances metabolic stability and lipophilicity, critical for drug design.

- Hydroxy Groups : The 2-hydroxy substituent in increases polarity, affecting solubility and hydrogen-bonding capacity.

- Aromatic/Thioether Groups : The 4-methoxyphenyl and allylsulfanyl groups in suggest applications in materials science due to extended conjugation or sulfur-based reactivity.

Ester Variations :

- Methyl vs. ethyl esters influence volatility and hydrolysis rates. Methyl esters (e.g., target compound) are generally more volatile than ethyl esters (e.g., ), impacting purification methods.

Preparation Methods

Procedure:

- Starting materials: β-ketoester (e.g., methyl acetoacetate), ethyl-substituted amidine or acetamidine derivatives.

- Reaction conditions: Acidic or basic catalysis (e.g., p-toluenesulfonic acid or sodium ethoxide), reflux in suitable solvents.

- Mechanism: The β-ketoester undergoes nucleophilic attack by the amidine nitrogen, followed by cyclization and dehydration to form the pyrimidine ring.

- Isolation: The product is typically isolated by recrystallization from solvents such as ethanol or methanol.

This approach allows direct introduction of the ethyl group at the 6-position during ring formation and the methyl ester at the 4-position.

Key Features:

| Aspect | Details |

|---|---|

| Reaction type | Condensation and cyclization |

| Catalysts | Acidic (p-toluenesulfonic acid) or basic (sodium ethoxide) |

| Temperature | Reflux conditions (typically 80–110 °C) |

| Solvents | Methanol, ethanol, or other polar solvents |

| Yield | Moderate to high (50–80%) |

| Purification | Recrystallization or chromatography |

This method is supported by analogous syntheses of ethyl 5-ethyl-6-hydroxy-2-methylpyrimidine-4-carboxylate, where condensation of ethyl acetoacetate with urea under catalytic conditions yields pyrimidine derivatives efficiently.

Method 2: Esterification of 6-Ethylpyrimidine-4-carboxylic Acid

An alternative preparation involves the esterification of the corresponding 6-ethylpyrimidine-4-carboxylic acid.

Procedure:

- Starting material: 6-ethylpyrimidine-4-carboxylic acid.

- Reagents: Methanol in the presence of acid catalysts (e.g., sulfuric acid, hydrochloric acid, or acidic ion-exchange resins).

- Reaction conditions: Reflux under acidic conditions to promote ester formation.

- Work-up: Removal of excess methanol and purification by crystallization.

This method is advantageous when the acid precursor is readily available or synthesized via other pyrimidine ring functionalization methods.

Method 3: Halogenation and Subsequent Substitution on Pyrimidine Ring

While less direct, halogenation at the 6-position followed by nucleophilic substitution can be used to introduce the ethyl group.

- Step 1: Synthesis of methyl 6-chloropyrimidine-4-carboxylate via reaction of 2-chloropyrimidine-4-carboxylic acid with methanol and chlorinating agents (e.g., oxalyl chloride).

- Step 2: Nucleophilic substitution of the chlorine atom with ethyl nucleophiles (e.g., ethylmagnesium bromide or ethyl lithium reagents) to introduce the ethyl group at position 6.

This method requires careful control of reaction conditions to avoid polysubstitution or side reactions and is typically more complex than direct condensation routes.

Industrial Production Considerations

Industrial synthesis often adapts the condensation method due to its simplicity and scalability. Continuous flow reactors and automated systems improve reaction control and yield. Purification steps involve crystallization and advanced chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Condensation of β-ketoester with amidine | β-ketoester + amidine, acid/base catalyst, reflux | Direct ring formation, good yield | Requires precise control of conditions |

| 2 | Esterification of 6-ethylpyrimidine-4-carboxylic acid | Acid + methanol, reflux | Simple, uses available acid precursor | Requires acid precursor synthesis |

| 3 | Halogenation and nucleophilic substitution | Chlorination + ethyl nucleophile | Allows late-stage functionalization | Multi-step, potential side reactions |

Research Findings and Optimization

- Reaction temperature and catalyst choice significantly affect the yield and purity in condensation methods. Mild acidic catalysts favor cyclization without decomposition.

- Solvent selection impacts product crystallinity and ease of purification; methanol and ethanol are preferred due to their polarity and volatility.

- Stoichiometric ratios of reactants optimize conversion; typical molar ratios for amidine to β-ketoester range from 1:1 to 2:1.

- Environmental and safety considerations favor replacing toxic reagents like POCl3 with safer alternatives such as triphosgene in related pyrimidine syntheses, improving industrial applicability.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 6-ethylpyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, such as chlorination of precursor pyrimidines followed by nucleophilic substitution. For example, chlorination of methyl pyrimidine derivatives using POCl₃ or PCl₅ under reflux conditions (60–100°C) is common, with yields improved by controlling stoichiometry and reaction time . Subsequent alkylation with ethylating agents (e.g., ethyl iodide) in polar aprotic solvents (DMF, DMSO) at 80–100°C introduces the ethyl group. Monitoring intermediates via TLC/HPLC and optimizing catalyst loading (e.g., K₂CO₃ for deprotonation) can enhance regioselectivity .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at C6: δ ~1.3 ppm for CH₃, ~2.6 ppm for CH₂; ester carbonyl at C4: δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .

- IR : Ester C=O stretch (~1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) provide structural corroboration .

Advanced Structural & Crystallographic Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in the conformation of this compound?

SHELXL refinement ( ) is critical for resolving torsional angles and hydrogen-bonding networks. For instance, the ethyl group’s orientation (axial vs. equatorial) can be determined using displacement parameters (ADPs) and Fourier difference maps. Cremer-Pople puckering parameters ( ) may quantify non-planarity in heterocyclic rings, with amplitude (q) and phase angle (φ) calculated from atomic coordinates .

Q. Q4. What strategies address discrepancies between computational and experimental structural data for this compound?

- DFT Optimization : Compare B3LYP/6-31G(d)-optimized geometries with crystallographic data to identify steric/electronic mismatches.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O) to validate packing motifs .

- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for overlapped diffraction patterns in low-symmetry crystals .

Biological Activity & Mechanism

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Kinase Inhibition : Screen against kinase panels (e.g., Src/Abl) using fluorescence polarization (FP) assays with ATP-competitive probes .

- Cytotoxicity : MTT assays in cancer cell lines (IC₅₀ determination) with structure-activity relationship (SAR) analysis of ethyl/ester substituents .

- Receptor Binding : Radioligand displacement assays (e.g., α7 nAChR) to assess affinity (Ki) .

Q. Q6. How can molecular docking elucidate interactions between this compound and therapeutic targets?

AutoDock Vina or Schrödinger Glide can model binding modes. For example, the ethyl group may occupy hydrophobic pockets in kinase active sites, while the ester carbonyl forms hydrogen bonds with catalytic lysines. Docking scores (ΔG) should be validated with mutagenesis studies .

Data Contradiction & Reproducibility

Q. Q7. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Reaction Monitoring : Use in-situ IR or HPLC to identify side reactions (e.g., ester hydrolysis).

- Catalyst Screening : Test alternatives to POCl₃ (e.g., TMSCl) for chlorination step reproducibility .

- Purification : Compare recrystallization (ethanol/water) vs. column chromatography (silica, hexane/EtOAc) for purity optimization .

Q. Q8. Why might crystallographic data for this compound vary across studies?

- Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetonitrile) can produce different crystal forms.

- Disorder Modeling : Use SHELXL’s PART/SUMP commands to refine disordered ethyl groups .

- Data Quality : Ensure resolution <1.0 Å and Rint <5% to minimize model bias .

Advanced Methodological Considerations

Q. Q9. What computational tools predict the physicochemical properties of this compound?

- logP/Dissolution : SwissADME or ACD/Labs predict logP (~1.8) and aqueous solubility (~2.1 mg/mL), critical for pharmacokinetic profiling .

- pKa : SPARC calculates basic pKa (~3.5 for pyrimidine N1) to guide salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.